Nonyl 4-hydroxybenzoate

Overview

Description

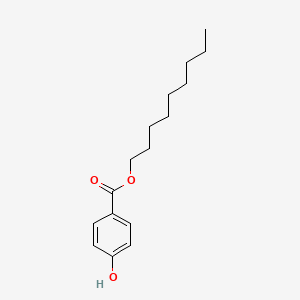

Nonyl 4-hydroxybenzoate, a chemical derivative of 4-hydroxybenzoic acid, is significant in various industrial applications, including as a performance chemical in the production of polymers and as a precursor in organic synthesis. The compound is synthesized from 4-hydroxybenzoic acid and nonanoic anhydride, a process catalyzed by sodium bisulfate supported by silica, yielding an 87.5% product under optimal conditions (Li Zhao-jing, 2011).

Synthesis Analysis

The synthesis of this compound involves esterification of 4-hydroxy benzoic acid with nonanoic anhydride, catalyzed by silica-supported sodium bisulfate. The process is optimized with a molar ratio of 1:1.3 (4-hydroxy benzoic acid to nonanoic anhydride), a catalyst to reactant mass ratio of 5%, at a temperature of 93 ℃, and a reaction time of 3.0 hours, achieving an 87.5% yield (Li Zhao-jing, 2011).

Scientific Research Applications

Metabolism and Hydrolysis

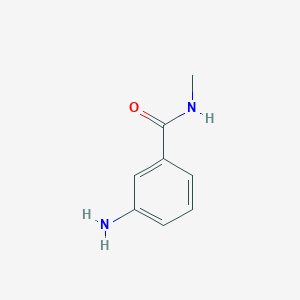

- Parabens, including Nonyl 4-hydroxybenzoate, undergo metabolism in human and animal skin. They are hydrolysed by carboxylesterases to 4-hydroxybenzoic acid. Research comparing human and minipig skin shows similar absorption and metabolism of parabens, demonstrating the minipig as a suitable model for human dermal absorption studies (Jewell et al., 2007).

Biosynthesis by Marine Bacteria

- A marine bacterium, belonging to the genus Microbulbifer, has been found to produce this compound. This bacterium was isolated from an ascidian in Palau's coastal waters, and the compounds produced were effective in preventing the growth of yeasts, molds, and gram-positive bacteria (Peng et al., 2006).

Detection and Analysis Methods

- Advanced mass spectrometry methods, including a derivatization-enhanced detection strategy, have been developed to screen 4-hydroxybenzoates and their metabolites. This method is crucial for evaluating the metabolic processes triggered by UV radiation and for high-throughput screening in commercial products (Lee et al., 2017).

Biotechnological Production

- Sustainable biotechnological alternatives have been explored for producing 4-hydroxybenzoic acid. Pseudomonas taiwanensis VLB120 has been engineered to produce 4-hydroxybenzoate from glucose, xylose, or glycerol, representing a step towards renewable production of aromatic compounds (Lenzen et al., 2019).

Role as a Platform Intermediate

- 4-Hydroxybenzoic acid serves as a promising intermediate for several value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Synthetic biology and metabolic engineering approaches have been used to biosynthesize 4-HBA and its derivatives, paving the way for the production of high-value bioproducts (Wang et al., 2018).

Structural Analysis

- Studies on the single crystal structure of methyl 4-hydroxybenzoate (methyl paraben) reveal insights into its molecular interactions and packing. This information is vital for understanding the physical and chemical properties of parabens and their applications in various industries (Sharfalddin et al., 2020).

Mechanism of Action

Target of Action

Nonyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Nonyl Ester or Nonylparaben , is a chemical compound with a wide range of applications.

Biochemical Pathways

This compound is a derivative of 4-hydroxybenzoic acid (4-HBA), which is known to be involved in several biochemical pathways. For instance, in certain bacteria, 4-HBA is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .

Safety and Hazards

Nonyl 4-hydroxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Nonyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to form protocatechuate . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as 4-hydroxybenzoate hydroxylase, inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase, which converts 4-hydroxybenzoic acid to protocatechuate . This conversion is a key step in the catabolic pathway of aromatic compounds, leading to their further breakdown and utilization as carbon and energy sources. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

properties

IUPAC Name |

nonyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNSKHJDYXPONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047885 | |

| Record name | Nonylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38713-56-3 | |

| Record name | Nonyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38713-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, nonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nonyl 4-hydroxybenzoate was isolated from the methanol extract of Salvia moorcroftiana alongside other compounds, including flavonoid glycosides and a benzene derivative []. Its structure was determined using a combination of 1D and 2D NMR spectroscopy, including homonuclear and heteronuclear experiments. This data, along with comparisons to previously published data, confirmed its identity as this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)